(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of azabicyclo[2.2.1]heptane . Azabicyclo[2.2.1]heptane is a class of organic compounds known as bridged compounds. They contain a ring system that is made up of at least two rings, where the rings share more than two atoms .
Synthesis Analysis
The synthesis of new azabicyclo[2.2.1]heptane derivatives has been reported . These derivatives contain a pyridinyl substituent at the bridgehead position and have been synthesized via an efficient ten chemical steps pathway .Applications De Recherche Scientifique
Cefamandole in Urology Cefamandole, a cephalosporin derivative, showcases pharmacokinetic properties making it suitable for treating complicated urinary tract infections. Its biological half-lives, determined in three groups based on dose and administration method, range from 34 to 57 minutes. This antibiotic demonstrates high activity against most causative bacteria in such infections. For complicated cases, a dosage regimen of 3g thrice daily is recommended over 1g thrice daily, highlighting its therapeutic potential in urological applications (Zinati Ah & Naber Kg, 1980).
Pharmacokinetics of Apalcillin The study of apalcillin, another antibiotic, in human subjects revealed significant insights. After administration, plasma levels of apalcillin decreased notably within 90 minutes, and the terminal half-life of elimination from plasma was calculated to be around 1.0 hour. The research emphasized that no cumulation occurs with repetitive dosing, and therapeutic levels are achieved quickly after infusion. Approximately 20% of the administered dose is found in urine, marking the completion of urinary excretion 10 hours post-application (U. Busch et al., 1982).
Pharmacokinetics of DU-6859a DU-6859a, investigated for its pharmacokinetics and tolerance, was well received by healthy male volunteers. The rapid absorption, evident dose-dependent area under the curve, and significant urinary recovery of the unchanged drug within 48 hours demonstrate its pharmacokinetic viability. Additionally, the study confirmed that food intake does not significantly alter the drug's absorption, and there's virtually no drug accumulation with multiple dosing, marking it as a well-tolerated and pharmacokinetically stable fluoroquinolone (M. Nakashima et al., 1995).
Propriétés
IUPAC Name |
(E)-2-methyl-3-phenyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-11(7-12-5-3-2-4-6-12)15(17)16-9-14-8-13(16)10-18-14/h2-7,13-14H,8-10H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTUTVRANYGBLZ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.